molecular formula C27H29FN4 B11204464 7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B11204464
M. Wt: 428.5 g/mol
InChI Key: OOYFYQMWQFXQDH-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrrolopyrimidine class This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with fluorophenyl, phenyl, and trimethylcyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactionsFor instance, the synthesis may begin with the reaction of 6-amino-2-thiouracil with 3-(4-fluorophenyl)-1-(4-bromophenyl)-2-propen-1-one in dimethylformamide . The resulting intermediate can then be further modified to introduce the phenyl and trimethylcyclohexyl groups under specific reaction conditions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one substituent with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine stands out due to its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H29FN4

Molecular Weight

428.5 g/mol

IUPAC Name

7-(4-fluorophenyl)-5-phenyl-N-(3,3,5-trimethylcyclohexyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H29FN4/c1-18-13-21(15-27(2,3)14-18)31-25-24-23(19-7-5-4-6-8-19)16-32(26(24)30-17-29-25)22-11-9-20(28)10-12-22/h4-12,16-18,21H,13-15H2,1-3H3,(H,29,30,31)

InChI Key

OOYFYQMWQFXQDH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)F)C5=CC=CC=C5

Origin of Product

United States

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